molecular formula C7H3F3INO2 B091241 2-Iodo-1-nitro-4-(trifluoromethyl)benzene CAS No. 16499-53-9

2-Iodo-1-nitro-4-(trifluoromethyl)benzene

Cat. No. B091241
CAS RN: 16499-53-9
M. Wt: 317 g/mol
InChI Key: DRNCDZZOQNMQAS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves the nitration of benzene derivatives and subsequent reactions to introduce additional functional groups. For example, the synthesis of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one, a hypervalent-iodine-based electrophilic trifluoromethylating reagent, is described, indicating the potential for complex reactions involving nitro and trifluoromethyl groups . Additionally, direct amination of nitro(pentafluorosulfanyl)benzenes through vicarious nucleophilic substitution of hydrogen is discussed, which could be relevant to the amination of 2-iodo-1-nitro-4-(trifluoromethyl)benzene .

Molecular Structure Analysis

Crystallographic studies of similar compounds reveal the impact of substituents on the benzene ring. For instance, the presence of a trifluoromethyl group can cause steric interactions that rotate other functional groups out of the aromatic plane, as seen in the crystallographic analysis of 4-nitro-2-(trifluoromethyl)benzoic acid . This suggests that the iodo and nitro substituents in 2-iodo-1-nitro-4-(trifluoromethyl)benzene could also influence the overall molecular conformation.

Chemical Reactions Analysis

The reactivity of nitro and trifluoromethyl groups in benzene derivatives is a key area of interest. For example, the transformation of dinitro-trifluoromethylbenzenes into indoles via the Batcho–Leimgruber synthetic protocol indicates the potential for complex transformations involving these groups . The modification of benzene derivatives with electron-withdrawing substituents like trifluoromethyl and nitro groups can significantly increase their reactivity, as seen in the context of anion transport .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitro and trifluoromethyl substituted benzene derivatives can be quite distinct. For instance, luminescent metal-organic frameworks (MOFs) containing nitro compounds demonstrate selective detection capabilities, which could be relevant to the sensing properties of 2-iodo-1-nitro-4-(trifluoromethyl)benzene . The presence of strong electron-withdrawing groups can also enhance the activity of certain compounds, as seen in the case of anion transport mediated by benzene derivatives .

Scientific Research Applications

  • Synthesis of Novel Compounds : It serves as a precursor for synthesizing new chemical entities. For instance, it is used in the direct amination of nitro(pentafluorosulfanyl)benzenes, leading to the efficient synthesis of SF5-containing benzimidazoles, quinoxalines, and benzotriazoles (Pastýříková et al., 2012).

  • Electrophilic Substitution : It undergoes selective lithiation and subsequent electrophilic substitution, as seen in studies involving tris(trifluoromethyl)benzene derivatives (Schlosser et al., 1998).

  • Photochemical Studies : Its derivatives are used in photochemical studies, such as investigations on nitro- and cyano-derivatives of halothiophenes, which are important for understanding photochemical reactions in organic compounds (Latterini et al., 2001).

  • Liquid Crystal Research : It is used in the preparation of intermediates for azobenzene liquid crystals, contributing to the development of new liquid crystalline materials (Wang et al., 2014).

  • Halogenation Processes : The compound is involved in the ring halogenation of polyalkylbenzenes, showing its utility in the synthesis of halogenated aromatic compounds (Bovonsombat & Mcnelis, 1993).

  • Sulfide Synthesis : It is used in the synthesis of 2-nitro-4-(trifluoromethyl)benzene containing sulfides, which are important intermediates in organic synthesis (Rodygin et al., 2011).

  • Luminescent Materials : Its derivatives are studied for their potential in the selective detection of organic nitro compounds and iodine capture, contributing to the field of sensor technology and environmental monitoring (Rachuri et al., 2015).

  • Crystal Structure Analysis : Research on isomers of 3-nitrobenzotrifluoride, including 2-Iodo-1-nitro-4-(trifluoromethyl)benzene, has provided insights into molecular packing and intermolecular interactions, essential for the development of advanced materials (Lynch & Mcclenaghan, 2003).

  • Synthesis of Electrophilic Trifluoromethylating Reagents : It has been used in the synthesis of hypervalent-iodine-based electrophilic trifluoromethylating reagents, which are crucial in the field of synthetic organic chemistry (Santschi et al., 2014).

  • Molecular Electronics : Its derivatives are used in molecular electronic devices, demonstrating properties like negative differential resistance, which is important for the development of future electronic components (Chen et al., 1999).

properties

IUPAC Name

2-iodo-1-nitro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3INO2/c8-7(9,10)4-1-2-6(12(13)14)5(11)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNCDZZOQNMQAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20598237
Record name 2-Iodo-1-nitro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-1-nitro-4-(trifluoromethyl)benzene

CAS RN

16499-53-9
Record name 2-Iodo-1-nitro-4-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16499-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Iodo-1-nitro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Iodo-4-nitrobenzotrifluoride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Boubia, O Poupardin, M Barth, J Binet… - Journal of medicinal …, 2018 - ACS Publications
Here, we describe the identification and synthesis of novel indole sulfonamide derivatives that activate the three peroxisome proliferator activated receptor (PPAR) isoforms. Starting …
Number of citations: 95 pubs.acs.org

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